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Compound of Interest

Compound Name: 6-(Propan-2-yloxy)pyridin-3-amine

Cat. No.: B3143267 Get Quote

For medicinal chemists and drug development professionals, the 6-chloropyridin-3-amine

scaffold is a cornerstone in the design of targeted therapeutics.[1][2][3] Its strategic

arrangement of a reactive chlorine atom and a nucleophilic amine on a pyridine ring offers a

versatile platform for synthesizing potent and selective kinase inhibitors.[2][4] This guide

provides a comparative analysis of 6-chloropyridin-3-amine analogs, focusing on the structure-

activity relationships (SAR) that govern their performance. We will delve into the impact of

specific chemical modifications, provide detailed experimental protocols for their evaluation,

and present a framework for rational drug design based on this privileged scaffold.

The Strategic Importance of the 6-Chloropyridin-3-
amine Scaffold
The utility of the 6-chloropyridin-3-amine core in kinase inhibitor design is twofold.[2][3] Firstly,

the 3-amino group and the pyridine nitrogen can form critical hydrogen bond interactions with

the hinge region of the ATP-binding pocket, a common anchoring strategy for kinase inhibitors.

[2][3] Secondly, the chlorine atom at the 6-position serves as a versatile synthetic handle.[3] It

readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-

Miyaura and Buchwald-Hartwig aminations, allowing for the systematic introduction of diverse

substituents to explore the chemical space and optimize potency, selectivity, and

pharmacokinetic properties.[1]
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The biological activity of analogs built upon the 6-chloropyridin-3-amine framework is

profoundly influenced by the nature of the substituents.[4] Modifications are typically explored

at the 3-amino group (via acylation or alkylation) and the 6-position (by replacing the chlorine).

To provide a clear comparative framework, we will analyze a focused set of hypothetical

analogs targeting a representative kinase, "Kinase X."

Compound
ID

R1
(Substitutio
n at 3-NH)

R2
(Substitutio
n at C6)

Kinase X
IC50 (nM)

Anti-
proliferative
EC50 (µM)

Microsomal
T½ (min)

CPA-001 -H (Parent) -Cl 850 > 10 15

CPA-002
-C(O)CH₃

(Acetyl)
-Cl 450 8.2 25

CPA-003 -H -Phenyl 120 2.5 45

CPA-004 -H

-4-

Methoxyphen

yl

65 1.1 60

CPA-005 -H
-1-Methyl-1H-

pyrazol-4-yl
25 0.4 75

CPA-006
-C(O)CH₃

(Acetyl)

-1-Methyl-1H-

pyrazol-4-yl
15 0.2 90

Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals key SAR trends:

Parent Scaffold (CPA-001): The unsubstituted core shows weak activity, highlighting the

need for further functionalization.

N-Acylation (CPA-002): Acetylation of the 3-amino group moderately improves biochemical

potency, suggesting the acetyl group may form additional interactions or induce a more

favorable binding conformation.
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C6-Arylation (CPA-003 & CPA-004): Replacing the C6-chloro with aryl groups via a Suzuki

coupling significantly boosts potency. The addition of a para-methoxy group (CPA-004)

further enhances activity, likely by engaging in a specific hydrogen bond or favorable polar

interaction in a nearby pocket.

C6-Heteroarylation (CPA-005): Introducing a nitrogen-containing heterocycle like

methylpyrazole often leads to a substantial increase in potency. This is a common strategy in

kinase inhibitor design, as the heteroatom can act as a hydrogen bond acceptor and improve

solubility.

Combined Modifications (CPA-006): The combination of N-acetylation and C6-

heteroarylation results in the most potent analog in this series. This synergistic effect

suggests that both modifications address distinct but complementary binding interactions

within the kinase active site.

The following diagram illustrates the logical workflow for developing and evaluating these

analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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